molecular formula C20H18N2O5 B3824416 ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No. B3824416
M. Wt: 366.4 g/mol
InChI Key: FCMBDUSHHCXOIX-UHFFFAOYSA-N
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Description

Ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C20H18N2O5 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is 366.12157168 g/mol and the complexity rating of the compound is 614. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Activity

Compounds containing the 1,3-benzodioxole moiety, such as ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, have been reported to possess significant antioxidant properties . These properties are crucial in the prevention of oxidative stress-related diseases, including cardiovascular diseases and certain types of cancer.

Anticancer Potential

The structure of this compound suggests potential utility in anticancer research. Derivatives of 1,3-benzodioxole have been designed to target various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia cells . The compound’s ability to fuse with heteroaryl moieties makes it a candidate for the development of new anticancer agents.

Synthesis of Aryloxypropanol Derivatives

The compound serves as a precursor in the synthesis of aryloxypropanol derivatives . These derivatives have a broad spectrum of biological activity and are of interest in the development of new pharmacological agents .

Development of Aminoacetamide Derivatives

Aminoacetamide derivatives, which can be synthesized from ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, are common pharmacophoric fragments in biologically active compounds. They are explored for their potential in treating various ailments due to their diverse biological activities .

Histone Deacetylase (HDAC) Inhibitors

The compound has been used as an intermediary in the construction of trithiocarbonates as HDAC inhibitors. HDAC inhibitors play a significant role in the regulation of gene expression and are of interest in cancer therapy .

Sedative and Hypotensive Effects

Compounds with the 1,3-benzodioxole structure have been associated with sedative and hypotensive effects. This suggests that ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate could be investigated for its potential use in the treatment of hypertension and as a sedative agent .

properties

IUPAC Name

ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-6-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-2-25-19(23)16-17(12-6-4-3-5-7-12)21-20(24)22-18(16)13-8-9-14-15(10-13)27-11-26-14/h3-10,18H,2,11H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMBDUSHHCXOIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC3=C(C=C2)OCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-6-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 2
ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 3
ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 4
ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 5
ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.